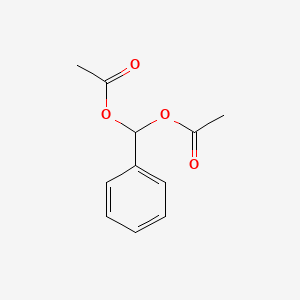

Benzal diacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[acetyloxy(phenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYSDRCNTMEYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206824 | |

| Record name | Benzylidene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-55-5 | |

| Record name | Methanediol, 1-phenyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 581-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylidene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylidene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF99DS4PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Benzal diacetate

An In-depth Technical Guide to the Physicochemical Properties of Benzal Diacetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as benzylidene diacetate, is a geminal diacetate with the chemical formula C₁₁H₁₂O₄.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the formation of pharmaceuticals and other biologically active molecules.[1] This document provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its chemical reactivity. All quantitative data are presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a phenyl group attached to a methine carbon which is, in turn, bonded to two acetate (B1210297) groups.[1] A summary of its key physicochemical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | [acetyloxy(phenyl)methyl] acetate | [1] |

| Synonyms | Benzylidene diacetate, Phenylmethanediol diacetate | [2][3] |

| CAS Number | 581-55-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |

| Molecular Weight | 208.21 g/mol | [1][2][4] |

| Appearance | White to almost white powder or lumps | [1] |

| Melting Point | 44-46 °C | [1][4][5][6] |

| Boiling Point | 154 °C at 20 mmHg | [1][4][5][6] |

| Density | 1.110 g/cm³ | [1][4] |

| Refractive Index | 1.457 - 1.505 | [1][5] |

| Solubility | Soluble in methanol, ethanol, ether, and chlorinated hydrocarbons.[1][7] Insoluble in water.[7] | |

| LogP (Octanol/Water) | 1.6 - 1.811 | [1][5] |

| Enthalpy of Vaporization | 60.28 kJ/mol | [1] |

| Standard Enthalpy of Formation (Solid) | -773.02 ± 0.57 kJ/mol | [1] |

Chemical Reactivity and Synthesis

The reactivity of this compound is largely defined by the two acetoxy groups, which make it susceptible to hydrolysis and a useful precursor in various organic transformations.

Synthesis of this compound

This compound is commonly synthesized via the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).[7][8] This reaction is an example of gem-diacylation.

Caption: Synthesis of this compound from Benzaldehyde.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to yield benzaldehyde (or benzyl (B1604629) alcohol) and acetic acid.[1] This reversibility is a key characteristic of acetal (B89532) and gem-diacetate chemistry.

Caption: Hydrolysis of this compound.

Other Reactions

This compound is also utilized in transition-metal-free cross-coupling reactions with organozinc reagents to form triarylmethane derivatives, which are important structures in many biologically active molecules.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described by Knoevenagel.[8]

Materials:

-

Benzaldehyde (free of benzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium carbonate solution (dilute)

-

Sodium sulfate (B86663) (anhydrous)

-

Water

Procedure:

-

To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10.0 g (0.094 mole) of benzaldehyde.[8]

-

Agitate the mixture while cooling it to ensure the temperature does not exceed 70°C.[8]

-

Allow the mixture to stand at room temperature for 24 hours.[8]

-

Dissolve the resulting mixture in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.[8]

-

Dry the ethereal solution over anhydrous sodium sulfate.[8]

-

Filter to remove the drying agent and distill the solution to remove the ether.

-

The remaining product is this compound, which can be further purified if necessary. The expected yield is approximately 81%.[8]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using spectroscopic methods.

Workflow: Spectroscopic Analysis

Caption: Workflow for Spectroscopic Characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals include those for the aromatic protons of the phenyl ring, the methine proton, and the methyl protons of the acetate groups.[1][9] Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5][9]

-

¹³C NMR : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbons of the acetate groups, the carbons of the aromatic ring, the methine carbon, and the methyl carbons.[5]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

-

Mass spectrometry, typically with electron ionization (EI), is used to determine the molecular weight and fragmentation pattern of the compound.[3][10] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (208.21 g/mol ) and characteristic fragment ions.[1][10]

-

Safety and Handling

While extensive hazard data is not available, due to the presence of ester groups, this compound may cause mild eye and skin irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[11]

References

- 1. Buy this compound | 581-55-5 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. Benzylidene diacetate | C11H12O4 | CID 68489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 581-55-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 581-55-5 [m.chemicalbook.com]

- 7. BENZYLIDENE DIACETATE [chembk.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound(581-55-5) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [chembk.com]

An In-depth Technical Guide to Benzal Diacetate (CAS 581-55-5): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzal diacetate (CAS 581-55-5), also known as benzylidene diacetate, is a geminal diacetate that serves as a valuable intermediate in organic synthesis. While direct biological activity data for this compound is limited, its significance in the pharmaceutical and chemical industries lies in its role as a precursor for more complex molecules, including triarylmethane derivatives, which are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key synthetic applications of this compound, with a focus on its relevance to drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 581-55-5 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| IUPAC Name | (acetyloxy)(phenyl)methyl acetate | [3] |

| Synonyms | Benzylidene diacetate, Phenylmethanediol diacetate | [2] |

| Appearance | White to almost white powder or lumps | [4] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 154 °C at 20 mmHg | [1] |

| Density | 1.110 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [5] |

| Refractive Index | 1.4570 (estimate) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.68 | s | Methine proton (-CH(OAc)₂) | [3] |

| 7.30-7.62 | m | Aromatic protons (C₆H₅) | [3] |

| 2.11 | s | Methyl protons (2 x -COCH₃) | [3] |

| Solvent: CDCl₃, Frequency: 90 MHz |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment | Reference(s) |

| 208 | 1.0 | [M]⁺ (Molecular ion) | [3] |

| 166 | 5.2 | [M - CH₂CO]⁺ | [3] |

| 149 | 6.3 | [M - OCOCH₃]⁺ | [3] |

| 107 | 41.9 | [M - OCOCH₃ - CH₂CO]⁺ | [3] |

| 105 | 56.9 | [C₆H₅CO]⁺ | [3] |

| 77 | 21.0 | [C₆H₅]⁺ | [3] |

| 43 | 100.0 | [CH₃CO]⁺ (Base peak) | [3] |

Experimental Protocols

Synthesis of this compound from Benzaldehyde

This protocol is adapted from the method described by Knoevenagel (1913).[6]

Materials:

-

Benzaldehyde (free of benzoic acid)

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium carbonate solution (dilute)

-

Sodium sulfate (B86663) (anhydrous)

-

Water

Procedure:

-

To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10.0 g (0.094 mole) of benzaldehyde.

-

Agitate the mixture and cool it to ensure the temperature does not exceed 70 °C.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Dissolve the resulting mixture in diethyl ether.

-

Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water to neutralize and remove acidic components.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Distill the solution to yield this compound. The expected yield is approximately 16 g (81%).

Workflow Diagram:

Synthesis of Triarylmethanes from this compound

This compound is a key precursor for the synthesis of triarylmethanes, which are scaffolds for various biologically active compounds.[7] The following is a general protocol for a transition-metal-free cross-coupling reaction.[7]

Materials:

-

This compound

-

Organozinc reagent (e.g., Aryl-ZnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

Dissolve this compound in anhydrous THF.

-

Add the first organozinc reagent to the solution and stir at room temperature to facilitate the first cross-coupling reaction.

-

After the first coupling is complete (monitored by TLC or GC-MS), change the solvent to anhydrous toluene.

-

Add the second organozinc reagent to the reaction mixture and stir to facilitate the second cross-coupling reaction.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the functionalized triarylmethane.

Logical Relationship Diagram:

References

- 1. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 2. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(581-55-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of Benzal Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of benzal diacetate. It includes detailed spectral data, experimental protocols for both the synthesis of the compound and the acquisition of its NMR spectrum, and a visual representation of the molecular structure and its proton environments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction to this compound and its Spectroscopic Analysis

This compound, also known as benzylidene diacetate or phenylmethanediyl diacetate, is a geminal diacetate derived from benzaldehyde (B42025). It is a compound of interest in organic synthesis and can serve as a protecting group for aldehydes. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms within a molecule. The 1H NMR spectrum of this compound is characteristic and provides distinct signals for each type of proton present in the molecule, allowing for its unambiguous identification.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

The spectrum exhibits three distinct signals corresponding to the three different types of protons in the molecule: the methine proton, the aromatic protons of the phenyl group, and the methyl protons of the acetate (B1210297) groups.

Data Presentation

The quantitative data for the 1H NMR spectrum of this compound is summarized in the table below for clear comparison and interpretation.

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Benzylic CH | 7.683 | Singlet (s) | 1H |

| Aromatic H (ortho, meta, para) | 7.410 - 7.507 | Multiplet (m) | 5H |

| Methyl CH₃ | 2.15 | Singlet (s) | 6H |

Interpretation of the Spectrum:

-

Benzylic Proton (CH): The single proton attached to the benzylic carbon, which is also bonded to two oxygen atoms, is the most deshielded proton (other than the aromatic protons) and appears as a singlet at approximately 7.68 ppm. The singlet multiplicity is due to the absence of any adjacent protons.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring are magnetically non-equivalent and appear as a complex multiplet in the aromatic region, typically between 7.41 and 7.51 ppm.

-

Methyl Protons (CH₃): The six protons of the two equivalent acetate groups are chemically equivalent and therefore appear as a single, sharp singlet at approximately 2.15 ppm.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride (B1165640).

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent).

-

Add acetic anhydride (2.2 equivalents) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture while stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or distillation if necessary.

1H NMR Spectrum Acquisition

This protocol outlines the general procedure for acquiring the 1H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Visualization of Molecular Structure and NMR Signals

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound and its corresponding 1H NMR signals.

In-Depth Technical Guide to the 13C NMR Spectral Data of Benzal Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of benzal diacetate. Due to the limited availability of public experimental spectra, this document utilizes predicted data to facilitate research and development activities. The information is presented to meet the needs of professionals in chemistry and drug development, offering a detailed experimental protocol, structured data, and visual representations of the molecular structure and its spectral correlations.

Introduction to this compound and ¹³C NMR Spectroscopy

This compound, also known as benzylidene diacetate or (diacetoxymethyl)benzene, is a geminal diacetate derived from benzaldehyde. Its chemical formula is C₁₁H₁₂O₄, and its CAS number is 581-55-5. This compound is of interest in organic synthesis and as a potential intermediate in various chemical processes.

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By measuring the magnetic properties of ¹³C nuclei, this method provides information about the number of non-equivalent carbon atoms and their chemical environment within the molecule. This data is crucial for structure elucidation and confirmation.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) as the solvent. These predictions are based on computational algorithms and provide a valuable reference for spectral analysis.

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 168.9 |

| Methine (CH) | 91.5 |

| Quaternary Aromatic (C) | 135.2 |

| Aromatic (CH) | 129.8 |

| Aromatic (CH) | 129.0 |

| Aromatic (CH) | 126.9 |

| Methyl (CH₃) | 20.9 |

Note: The aromatic region may show distinct signals for the ortho, meta, and para carbons due to the influence of the diacetoxymethyl substituent.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃). Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm).

-

Acquisition Time (AT): A typical acquisition time of 1-2 seconds is sufficient for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally used to allow for the relaxation of carbon nuclei between scans. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of this compound Structure and NMR Signal Assignment

The following diagrams illustrate the chemical structure of this compound and the logical workflow for assigning its ¹³C NMR signals.

Caption: Chemical structure of this compound with carbon numbering.

Caption: Logical workflow for the assignment of ¹³C NMR signals.

A Comprehensive Technical Guide to the Solubility of Benzal Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzal diacetate, also known as benzylidene diacetate, is a geminal diacetate with the chemical formula C₆H₅CH(OCOCH₃)₂. It serves as a valuable intermediate in organic synthesis, finding applications in the fragrance industry and in the preparation of various pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and various applications within the pharmaceutical and chemical industries. This guide provides a detailed overview of the solubility characteristics of this compound, methodologies for its solubility determination, and a summary of its qualitative solubility in common organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

| Property | Value | Reference(s) |

| CAS Number | 581-55-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| Appearance | White to almost white powder or lumps | [4] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point | 154 °C at 20 mmHg | [4] |

| Density | 1.1100 g/cm³ | [5] |

| Water Solubility | Insoluble | [6] |

| log P (Octanol-Water) | 1.811 (Calculated) | [5] |

| Aqueous Solubility (log S) | -2.21 (Estimated) | [5] |

Qualitative Solubility of this compound

This compound is a moderately polar compound due to the presence of two ester groups. Its solubility is governed by the principle of "like dissolves like." It is generally soluble in polar organic solvents and chlorinated hydrocarbons, while being insoluble in water.[6]

Table of Qualitative Solubility Data:

| Solvent | Classification | Solubility | Reference(s) |

| Methanol (B129727) | Polar Protic | Soluble | [4][5] |

| Ethanol | Polar Protic | Soluble | [6] |

| Diethyl Ether | Polar Aprotic | Soluble | [6] |

| Chloroform | Chlorinated | Soluble | [6] |

| Dichloromethane | Chlorinated | Soluble | [6] |

| Water | Polar Protic | Insoluble | [6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the volume of the filtered saturated solution.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Logical Relationship of Solubility Factors

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility profile is well-established. It is soluble in common polar organic solvents such as methanol and ethanol, as well as in chlorinated solvents, and is insoluble in water. For researchers and professionals in drug development, this information is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and formulation. The provided experimental protocol offers a robust framework for determining precise quantitative solubility data when required for specific applications. Future work should focus on generating and publishing quantitative solubility data for this compound in a range of pharmaceutically relevant solvents at various temperatures to create a more comprehensive understanding of its behavior.

References

An In-depth Technical Guide on the Physical Properties of Benzal Diacetate

This technical guide provides a comprehensive overview of the melting and boiling points of Benzal diacetate (also known as Benzylidene diacetate), targeted towards researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow diagram for its synthesis and purification.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1] Its physical properties, particularly its melting and boiling points, are crucial for its characterization, purification, and application in various synthetic processes.

The melting and boiling points of this compound, as reported in the literature, are summarized in the table below for clear comparison.

| Physical Property | Value | Conditions |

| Melting Point | 44-46 °C | Atmospheric Pressure |

| 45 °C | Atmospheric Pressure | |

| 46 °C | Atmospheric Pressure[2] | |

| Boiling Point | 154 °C | 20 mmHg[1][2][3][4][5][6] |

| 220 °C | Atmospheric Pressure[3] |

Experimental Protocols

Detailed methodologies for the determination of the melting and boiling points of this compound are outlined below. These protocols are standard procedures in organic chemistry for the characterization of crystalline solids.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[7][8]

Apparatus:

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a clean, dry mortar and pestle.[7][9]

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

-

Melting Point Measurement (Rough Estimate): The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a rapid rate (e.g., 5-10 °C per minute) to obtain an approximate melting range.[8]

-

Melting Point Measurement (Accurate Determination): The apparatus is allowed to cool to at least 20 °C below the estimated melting point.[8] A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, through the expected melting range.[8][9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[7][8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure (vacuum).

Apparatus:

-

Distillation apparatus (e.g., short-path distillation setup)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Apparatus Setup: A short-path distillation apparatus is assembled. The this compound sample is placed in the round-bottom flask.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 20 mmHg), as measured by a manometer.

-

Heating: The sample is heated gently using a heating mantle.

-

Boiling Point Observation: The temperature is slowly increased until the liquid begins to boil and a steady stream of distillate is collected in the receiving flask.

-

Data Recording: The temperature at which the liquid boils and distills at the recorded pressure is the boiling point under reduced pressure.

Synthesis and Purification Workflow

This compound can be synthesized by the reaction of benzaldehyde (B42025) with acetic anhydride, catalyzed by an acid. The following diagram illustrates the workflow for its synthesis, purification, and characterization.

Caption: Workflow for the synthesis and purification of this compound.

This workflow diagram outlines the key steps in the preparation of this compound, starting from the reactants, proceeding through the reaction and purification stages, and concluding with the characterization of the final product by determining its melting and boiling points.[2]

References

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy this compound | 581-55-5 [smolecule.com]

- 4. This compound CAS#: 581-55-5 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. community.wvu.edu [community.wvu.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Mechanism of Benzal Diacetate Formation

This guide provides a comprehensive overview of the synthesis of Benzal diacetate (also known as benzylidene diacetate), focusing on its core reaction mechanism, catalytic influences, and detailed experimental procedures. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Reaction Mechanism

The most prevalent method for synthesizing this compound is through the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).[1][2] The mechanism is a multi-step process involving nucleophilic acyl substitution.

The reaction is initiated by the activation of the carbonyl group of benzaldehyde by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by acetic anhydride. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield a monoacetate intermediate. This process is then repeated for a second acetylation, ultimately forming the stable geminal diacetate, this compound.[1]

The key stages of the acid-catalyzed mechanism are:

-

Protonation of Benzaldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Acetic Anhydride: The acetic anhydride molecule acts as a nucleophile, attacking the activated carbonyl carbon of benzaldehyde.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Elimination and First Acetylation: The intermediate collapses, eliminating a molecule of acetic acid and forming a monoacetylated product.

-

Second Acetylation: The monoacetylated intermediate undergoes a similar sequence of protonation, nucleophilic attack by another molecule of acetic anhydride, and elimination to yield the final this compound product.[1]

Catalysis in this compound Synthesis

A variety of acid catalysts can be employed to facilitate the formation of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are effective and commonly used.[2] While they offer high conversion rates, their use presents challenges in product separation and catalyst recovery, and they can be corrosive.[1]

-

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have been developed. These are advantageous as they are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process.[1][3] Examples include:

-

Phosphorus pentoxide supported on kaolin (B608303) (P₂O₅/kaolin): This has been shown to be a mild and efficient catalyst for the protection of aldehydes under solvent-free conditions.[3]

-

Sodium bisulfate on silica (B1680970) (NaHSO₄-SiO₂): This is another mild, inexpensive, and efficient catalyst used for acylal synthesis from aldehydes under solvent-free conditions.[4]

-

Neodymium-substituted phosphotungstic acid (NdPW₁₂O₄₀): This catalyst with a Keggin structure has demonstrated exceptional activity for this transformation.[1]

-

The choice of catalyst can significantly impact reaction conditions, reaction time, and overall yield. Solvent-free conditions, often used with heterogeneous catalysts, are noted for simplifying the purification process and often leading to higher yields and shorter reaction times.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. Below is a compilation of a typical protocol for the synthesis of this compound.

Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is adapted from the work of Knoevenagel (1913).[2]

-

Reagents and Materials:

-

Benzaldehyde (free of benzoic acid): 10.0 g (0.094 mol)

-

Acetic anhydride: 10.6 g (10% excess)

-

Concentrated sulfuric acid: 0.1 g

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Water

-

-

Procedure:

-

Combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid in a flask.

-

Slowly add 10.0 g of benzaldehyde to the mixture while agitating. The temperature should be monitored and cooled to not exceed 70°C.[2]

-

Allow the mixture to stand at room temperature for 24 hours.[2]

-

Dissolve the resulting mixture in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.[2]

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and distill the ether to isolate the product. The final product can be further purified by vacuum distillation.[2]

-

Protocol 2: Synthesis using a Heterogeneous Catalyst (P₂O₅/kaolin)

This protocol is based on a solvent-free approach.[3]

-

Reagents and Materials:

-

Aldehyde (e.g., Benzaldehyde): 2 mmol

-

Freshly distilled acetic anhydride: 0.48 mL (4 mmol)

-

P₂O₅/kaolin catalyst: 0.050 g

-

Ethyl acetate (B1210297)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the aldehyde (2 mmol) in acetic anhydride (0.48 mL), add the P₂O₅/kaolin catalyst (0.050 g).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, dilute the mixture with ethyl acetate and filter to remove the catalyst.[3]

-

Wash the organic layer with a 10% NaHCO₃ solution and a saturated NaHSO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure product.[3]

-

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes quantitative data from various reported methods.

| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Benzaldehyde, Acetic Anhydride | Room Temp (after initial mixing) | 24 h | 81 | [2] |

| P₂O₅/kaolin | Benzaldehyde, Acetic Anhydride | Room Temp, Solvent-free | 30 min | 83 | [3] |

| NaHSO₄-SiO₂ | Benzaldehyde, Acetic Anhydride | Solvent-free | - | High | [4] |

| Sulfuric Acid | Benzyl Alcohol, Acetic Anhydride | 80-150°C | - | 85-95 | [1] |

Note: The yield for NaHSO₄-SiO₂ was reported as high but a specific percentage for benzaldehyde was not provided in the snippet.

References

The Genesis of Geminal Diacetates: A Technical Guide to Their Discovery, Synthesis, and Application

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide detailing the discovery, history, and evolving applications of geminal diacetates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of these fascinating compounds, from their 19th-century origins to their contemporary use as critical moieties in prodrug design.

I. Discovery and Historical Context: Unraveling the 19th-Century Origins

The first synthesis of a geminal diacetate is credited to the German chemist Johann Georg Anton Geuther in 1858, who prepared ethylidene diacetate. This discovery emerged from the burgeoning field of organic chemistry in the mid-19th century, a period characterized by the foundational work of chemists like Justus von Liebig and Friedrich Wöhler. Early investigations into the reactions of aldehydes, the fundamental building blocks of geminal diacetates, were crucial. Notably, the Italian chemist G. A. Barbaglia, in 1873, explored the reactions of aldehydes with acetic anhydride (B1165640), a process that would become a cornerstone of geminal diacetate synthesis. The term "acylal" was later introduced in 1941 by Hurd and Green to describe these structures.

II. Synthesis of Geminal Diacetates: A Survey of Methodologies

The most prevalent method for synthesizing symmetrical geminal diacetates involves the reaction of an aldehyde with acetic anhydride in the presence of a catalyst. A wide array of catalysts have been employed to facilitate this transformation, ranging from simple mineral acids to more complex Lewis acids and solid-supported reagents. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.

Below is a summary of various catalytic systems used for the synthesis of geminal diacetates, highlighting the diversity of approaches developed over the years.

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde (B42025) | FeCl3·6H2O | None | 30 | 95 | [1] |

| 4-Chlorobenzaldehyde | FeCl3·6H2O | None | 25 | 96 | [1] |

| 4-Nitrobenzaldehyde | FeCl3·6H2O | None | 20 | 98 | [1] |

| 3-Nitrobenzaldehyde | FeCl3·6H2O | None | 20 | 97 | [1] |

| Cinnamaldehyde | FeCl3·6H2O | None | 40 | 92 | [1] |

| Furfural | FeCl3·6H2O | None | 35 | 94 | [1] |

| n-Heptanal | FeCl3·6H2O | None | 60 | 85 | [1] |

| Benzaldehyde | ZrOCl2·8H2O | None | 10 | 96 | [2] |

| 4-Methylbenzaldehyde | ZrOCl2·8H2O | None | 15 | 95 | [2] |

| 4-Methoxybenzaldehyde | ZrOCl2·8H2O | None | 20 | 94 | [2] |

| 2-Chlorobenzaldehyde | ZrOCl2·8H2O | None | 12 | 93 | [2] |

| Vanillin | ZrOCl2·8H2O | None | 25 | 90 | [2] |

| Piperonal | ZrOCl2·8H2O | None | 20 | 92 | [2] |

| Isobutyraldehyde | ZrOCl2·8H2O | None | 30 | 88 | [2] |

Experimental Protocol: Synthesis of Benzylidene Diacetate using Ferric Chloride

The following protocol is a representative example of the synthesis of a geminal diacetate from an aromatic aldehyde.

Materials:

-

Benzaldehyde (1 mmol)

-

Acetic anhydride (2 ml)

-

Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (0.1 mmol)

-

Diethyl ether (Et₂O)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of benzaldehyde (1 mmol), acetic anhydride (2 ml), and Fe(NO₃)₃·9H₂O (0.1 mmol) is stirred at ambient temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is washed with a 10% aqueous solution of NaOH.

-

The aqueous layer is extracted with Et₂O.

-

The combined organic layers are dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The resulting product is purified by filtration through a column of silica gel to afford the pure benzylidene diacetate.[1]

III. Applications in Drug Development: The Prodrug Approach

A significant application of geminal diacetates lies in their use as prodrugs. A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. The geminal diacetate moiety, often in the form of a pivaloyloxymethyl (POM) ester, can be attached to a parent drug molecule to improve its oral bioavailability. This is typically achieved by masking a polar functional group, such as a carboxylic acid or a thiol, which would otherwise hinder the drug's absorption. Once absorbed, the geminal diacetate is hydrolyzed by esterase enzymes to release the active drug.

Case Study 1: Cefditoren Pivoxil

Cefditoren pivoxil is a third-generation cephalosporin (B10832234) antibiotic.[3][4][5][6] The active drug, cefditoren, contains a carboxylic acid group that limits its oral absorption. To overcome this, it is administered as the pivoxil prodrug, which is a geminal diacetate-like ester. In the intestinal mucosa, esterases hydrolyze the pivoxil group, releasing the active cefditoren, which then inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][6]

Case Study 2: Candoxatril

Candoxatril is an orally active prodrug of candoxatrilat (B1668257), a potent inhibitor of neutral endopeptidase (NEP).[7][8][9] NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, candoxatrilat increases the levels of these peptides, leading to vasodilation and a reduction in blood pressure. The prodrug form, candoxatril, enhances the oral bioavailability of the active compound.

IV. Conclusion

From their serendipitous discovery in the 19th century to their rational design as modern therapeutic agents, geminal diacetates have proven to be a versatile and valuable class of organic compounds. Their straightforward synthesis and tunable properties have made them indispensable as protecting groups in organic synthesis and as key components in prodrug strategies to enhance the efficacy of pharmaceuticals. Continued research into novel catalytic systems for their synthesis and innovative applications in drug delivery is expected to further expand the utility of these remarkable molecules.

V. Workflow for Geminal Diacetate Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of a geminal diacetate to its potential application as a prodrug.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. clinician.com [clinician.com]

- 6. Cefditoren Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Candoxatril - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzal Diacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzal diacetate, also known as benzylidene diacetate, is a versatile and valuable reagent in modern organic synthesis. Its gem-diacetate functionality serves as a stable yet readily cleavable protecting group for aldehydes and diols. Beyond its protective role, this compound acts as a key precursor in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Core Applications of this compound

The synthetic utility of this compound is primarily centered around three key areas:

-

Protection of Carbonyls and Diols: this compound offers a reliable method for the protection of aldehydes and 1,2- and 1,3-diols. The resulting acylals (from aldehydes) and benzylidene acetals (from diols) are stable to a range of reaction conditions, yet can be selectively deprotected.

-

Synthesis of Triarylmethanes and 1,1-Diarylalkanes: It serves as an excellent electrophile in transition-metal-free cross-coupling reactions with organozinc reagents, providing a straightforward route to functionalized triarylmethanes and 1,1-diarylalkanes, which are important structural motifs in many biologically active molecules.[1][2][3]

-

Acetylation of Alcohols: this compound can function as an acetylating agent, transferring an acetyl group to alcohols, a fundamental transformation in organic synthesis.

This compound as a Protecting Group

The protection of aldehydes and diols is crucial in multi-step synthesis to prevent unwanted side reactions. This compound provides an efficient means to form stable derivatives that can be unmasked under specific conditions.

Protection of Aldehydes as Geminal Diacetates (Acylals)

This compound is effectively a protected form of benzaldehyde (B42025). Similarly, other aldehydes can be converted to their corresponding gem-diacetates (acylals) using acetic anhydride (B1165640) in the presence of a catalyst. This protection strategy is valuable due to the stability of acylals in neutral and basic media.

A solvent-free approach using acidic alumina (B75360) offers an environmentally friendly and efficient method for the protection of aldehydes.

-

Reagents:

-

Aromatic aldehyde (2 mmol)

-

Acetic anhydride (4 mmol)

-

Acidic alumina (3 g)

-

-

Procedure:

-

In a 50 mL beaker, combine the aromatic aldehyde and acetic anhydride.

-

Add acidic alumina to the mixture.

-

Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.

-

Irradiate the mixture in a microwave oven at 300 W for the time specified in Table 1 (monitoring by TLC).

-

After cooling to room temperature, extract the product with methylene (B1212753) chloride (3 x 15 mL).

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and crystallize the product from petroleum ether-ethyl acetate.

-

| Entry | Aldehyde | Time (min) | Yield (%)[4] |

| 1 | Benzaldehyde | 5 | 92 |

| 2 | 4-Methylbenzaldehyde | 6 | 90 |

| 3 | 4-Methoxybenzaldehyde | 8 | 88 |

| 4 | 4-Nitrobenzaldehyde | 4 | 95 |

| 5 | 2-Chlorobenzaldehyde | 7 | 85 |

Protection of Diols as Benzylidene Acetals

This compound, or more commonly benzaldehyde or its dimethyl acetal (B89532) equivalent, is used to protect 1,2- and 1,3-diols as cyclic benzylidene acetals. This is a cornerstone of carbohydrate chemistry and natural product synthesis.

This method provides a rapid and efficient synthesis of benzylidene acetals at room temperature.

-

Reagents:

-

Diol (1 mmol)

-

Benzaldehyde dimethyl acetal (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol)

-

Acetonitrile (10 mL)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.

-

Add Cu(OTf)₂ to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1 hour).

-

Upon completion, quench the reaction by adding Et₃N (0.2 mmol).

-

The product can be purified directly by silica (B1680970) gel column chromatography.

-

The formation of a benzylidene acetal from a diol and benzaldehyde is an acid-catalyzed process involving the formation of a hemiacetal intermediate followed by dehydration.

Caption: Acid-catalyzed formation of a benzylidene acetal.

Synthesis of Triarylmethanes and 1,1-Diarylalkanes

A powerful application of this compound is its use in a transition-metal-free, one-pot, two-step synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes through sequential cross-coupling with organozinc reagents.[3] This methodology is highly valuable for accessing core structures present in many pharmaceuticals and biologically active compounds.

-

Reagents:

-

This compound (1.0 equiv)

-

Organozinc reagent 1 (e.g., PhZnX) (1.0 equiv) in THF

-

Organozinc reagent 2 (e.g., 4-MeOC₆H₄ZnX)

-

Toluene

-

-

Procedure:

-

First Coupling: To a solution of the this compound in THF, add the first organozinc reagent at 25 °C. Stir for 12 hours or heat at 60 °C for 3 hours to form the mono-substituted intermediate.

-

Solvent Switch and Second Coupling: Add the second organozinc reagent and then switch the solvent to toluene. Heat the reaction mixture to 80-120 °C for 1 hour to afford the triarylmethane product.

-

| Entry | This compound | ArZnX | Product | Yield (%)[3] |

| 1 | This compound | PhZnX | Triphenylmethane | 92 |

| 2 | 4-Methoxythis compound | 4-MeOC₆H₄ZnX | Tris(4-methoxyphenyl)methane | 85 |

| 3 | 4-Chlorothis compound | 4-MeOC₆H₄ZnX | (4-Chlorophenyl)bis(4-methoxyphenyl)methane | 95 |

| 4 | 2-Thiophenecarboxaldehyde diacetate | PhZnX | Phenyl-di(2-thienyl)methane | 88 |

| 5 | 4-(Trifluoromethyl)this compound | 4-MeOC₆H₄ZnX | Bis(4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methane | 93 |

The reaction is proposed to proceed through a two-step SN1-type mechanism. The first step involves the nucleophilic addition of the organozinc reagent to an in situ formed oxonium ion. The second step is facilitated by the coordination of the zinc center to the acetate, leading to the formation of a benzhydryl cation, which then reacts with the second equivalent of the organozinc reagent.[1]

Caption: Proposed SN1-type mechanism for triarylmethane synthesis.

Deprotection Strategies

The utility of this compound as a protecting group is contingent on its efficient removal under conditions that do not affect other sensitive functional groups in the molecule.

Deprotection of Geminal Diacetates (Acylals)

Acylals can be deprotected back to the corresponding aldehydes under acidic conditions or using solid supports.

-

Reagents:

-

1,1-Diacetate (1 mmol)

-

Acidic alumina (1 g)

-

-

Procedure:

-

In a 50 mL beaker, add the 1,1-diacetate and acidic alumina.

-

Stir thoroughly until a free-flowing powder is obtained.

-

Irradiate in a microwave oven at 300 W for the appropriate time (see table below), monitoring by TLC.

-

After cooling, extract the product with methylene chloride (3 x 15 mL).

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldehyde.

-

| Entry | 1,1-Diacetate of | Time (min) | Yield (%)[4] |

| 1 | Benzaldehyde | 5 | 90 |

| 2 | 4-Methylbenzaldehyde | 7 | 85 |

| 3 | 4-Methoxybenzaldehyde | 10 | 82 |

| 4 | 4-Nitrobenzaldehyde | 3 | 96 |

| 5 | 2-Chlorobenzaldehyde | 8 | 88 |

Deprotection of Benzylidene Acetals

Benzylidene acetals can be cleaved under various conditions, including acidic hydrolysis and hydrogenolysis.

-

Reagents:

-

Benzylidene acetal (1.0 mmol)

-

Palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g)

-

Ethanol (10 mL)

-

Hydrogen gas (balloon)

-

-

Procedure:

-

To a solution of the benzylidene acetal in ethanol, add Pd(OH)₂/C.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the deprotected diol.

-

Caption: General deprotection workflows for acylals and benzylidene acetals.

Conclusion

This compound is a powerful and multifaceted tool in the arsenal (B13267) of the synthetic organic chemist. Its applications range from the crucial role of a protecting group for aldehydes and diols to a key building block in the efficient, transition-metal-free synthesis of complex triarylmethanes. The experimental protocols and quantitative data presented in this guide highlight the practicality and high efficiency of these transformations. Furthermore, the mechanistic diagrams provide a deeper understanding of the underlying chemical principles, enabling researchers to rationally design and optimize their synthetic strategies. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of medicinal chemistry and materials science, the utility of this compound is poised to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition‐Metal‐Free Synthesis of Polyfunctional Triarylmethanes and 1,1‐Diarylalkanes by Sequential Cross‐Coupling of Benzal Diacetates with Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

Thermochemical Profile of Benzal Diacetate: A Technical Guide

This guide provides a comprehensive overview of the thermochemical data available for Benzal diacetate (CAS RN: 581-55-5), also known as benzylidene diacetate. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and describes the general methodologies used to determine its thermochemical properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of this compound. This data is crucial for understanding the compound's stability, reactivity, and energy content.

Table 1: Molar Thermodynamic Properties of this compound

| Property | Symbol | Value | Units | Phase | Reference |

| Molar Mass | M | 208.2106 | g/mol | - | [1] |

| Enthalpy of Formation | ΔfH° | -773.02 ± 0.57 | kJ/mol | Solid | [2] |

| Enthalpy of Formation | ΔfH° | -676.85 ± 0.99 | kJ/mol | Gas | [3] |

| Enthalpy of Combustion | ΔcH° | -5270.56 ± 0.57 | kJ/mol | Solid | [2] |

| Enthalpy of Sublimation | ΔsubH° | 96.17 ± 0.84 | kJ/mol | Solid to Gas | [4] |

| Enthalpy of Fusion | ΔfusH° | 20.34 (calculated) | kJ/mol | Solid to Liquid | [4] |

| Enthalpy of Vaporization | ΔvapH° | 60.28 (calculated) | kJ/mol | Liquid to Gas | [4] |

| Heat Capacity | Cp | 388.35 | J/(mol·K) | Gas (at 629.90 K) | [4] |

| Heat Capacity | Cp | 454.98 | J/(mol·K) | Gas (at 848.60 K) | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Units | Reference |

| Melting Point | 44-46 | °C | [4] |

| Boiling Point | 154 at 20 mmHg | °C | [4] |

| Refractive Index | 1.4570 (estimate) / 1.505 | - | [4] |

| Critical Temperature | 848.60 (estimate) | K | [4] |

| Critical Pressure | 2944.08 (estimate) | kPa | [4] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common method for the preparation of this compound is the Knoevenagel condensation of benzaldehyde (B42025) with acetic anhydride (B1165640), catalyzed by a strong acid.[5]

Materials:

-

Benzaldehyde (free of benzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ether

-

Sodium carbonate solution (dilute)

-

Sodium sulfate (B86663) (anhydrous)

-

Water

Procedure:

-

To a mixture of 10.6 g of acetic anhydride (10% excess) and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.

-

Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Dissolve the resulting mixture in ether.

-

Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Distill the solution to obtain this compound. The expected yield is approximately 16 g (81%), with a boiling point of 154°C at 20 mmHg and a melting point of 46°C.[5]

General Methodologies for Thermochemical Data Determination

Enthalpy of Combustion (Bomb Calorimetry): The standard enthalpy of combustion of solid this compound is determined using a bomb calorimeter.

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.[2]

Enthalpy of Sublimation: The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.

Heat Capacity (Differential Scanning Calorimetry - DSC): The heat capacity of this compound can be measured using a differential scanning calorimeter.

-

An empty sample pan and a reference pan are heated at a constant rate, and the heat flow difference is measured.

-

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and the measurement is repeated.

-

The this compound sample is then placed in the sample pan and the measurement is performed again under the same conditions.

-

By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the this compound can be determined as a function of temperature.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis of this compound

The acid-catalyzed hydrolysis of benzylidene diacetates proceeds via an A-1 mechanism, which involves a cyclic transition state.[6] The rate of this reaction is dependent on the Hammett acidity function.

Caption: Acid-catalyzed hydrolysis of this compound.

This diagram illustrates the proposed A-1 mechanism for the acid-catalyzed hydrolysis of this compound, proceeding through a protonation step, followed by the formation of a cyclic intermediate, subsequent loss of acetic acid to form a benzylic carbocation, and finally hydrolysis to yield benzaldehyde and another molecule of acetic acid.[6]

Synthesis Workflow

The synthesis of this compound from benzaldehyde and acetic anhydride can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. biopchem.education [biopchem.education]

- 3. academic.oup.com [academic.oup.com]

- 4. byjus.com [byjus.com]

- 5. prepchem.com [prepchem.com]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

Benzal Diacetate: A Versatile Precursor in the Synthesis of Aromatic Fragrances

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzal diacetate, also known as benzylidene diacetate, is a geminal diacetate that serves as a stable and convenient precursor to benzaldehyde (B42025), a cornerstone aromatic aldehyde in the fragrance and flavor industry. Its utility lies in its ability to protect the aldehyde functionality, allowing for selective reactions on other parts of a molecule, or to act as a controlled-release source of benzaldehyde under specific conditions. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the synthesis of valuable fragrance compounds. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to assist researchers and professionals in the field.

Synthesis of this compound

This compound is most commonly synthesized from benzaldehyde through an acylation reaction with acetic anhydride (B1165640). This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Acylation of Benzaldehyde

Objective: To synthesize this compound from benzaldehyde and acetic anhydride.

Materials:

-

Benzaldehyde (free of benzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ether

-

Dilute sodium carbonate solution

-

Sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.

-

Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Dissolve the resulting mixture in ether.

-

Extract the ethereal solution sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Distill the ethereal solution to obtain pure this compound.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Benzaldehyde (10 g) | Acetic Anhydride (10.6 g) | Conc. H₂SO₄ (0.1 g) | 24 hours | Room Temp. | 81% | [1] |

This compound as a Precursor to Benzaldehyde

The primary role of this compound in fragrance synthesis is to serve as a precursor to benzaldehyde. The diacetate can be hydrolyzed under acidic or basic conditions to release the aldehyde, which can then be used in subsequent reactions without the need for purification from the hydrolysis mixture. This in-situ generation of benzaldehyde is particularly useful for reactions where the aldehyde is sensitive to prolonged exposure to certain conditions.

Hydrolysis of this compound

The hydrolysis of this compound to benzaldehyde is a critical step. While specific high-yield protocols for this isolated step are not extensively detailed in readily available literature, the general principle involves the cleavage of the ester bonds, catalyzed by either acid or base.

Conceptual Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to generate benzaldehyde in-situ.

Materials:

-

This compound

-

Aqueous acid solution (e.g., dilute HCl or H₂SO₄)

-

Organic solvent (e.g., ethanol, THF)

Procedure (General):

-

Dissolve this compound in a suitable organic solvent.

-

Add an aqueous solution of a strong acid catalyst.

-

Heat the mixture with stirring to facilitate hydrolysis. The reaction progress can be monitored by techniques such as TLC or GC to observe the disappearance of this compound and the appearance of benzaldehyde.

-